molecular formula C14H11NO2 B099621 1-Phenyl-2H-3,1-benzoxazin-4-one CAS No. 16075-09-5

1-Phenyl-2H-3,1-benzoxazin-4-one

Numéro de catalogue B099621
Numéro CAS: 16075-09-5
Poids moléculaire: 225.24 g/mol
Clé InChI: OJVFIJUQEKMZNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Phenyl-2H-3,1-benzoxazin-4-one, also known as PBOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. PBOX is a small molecule that has been shown to have potent anticancer activity against a variety of cancer cell lines.

Mécanisme D'action

The mechanism of action of 1-Phenyl-2H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the activation of the intrinsic apoptotic pathway. 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 1-Phenyl-2H-3,1-benzoxazin-4-one has also been found to inhibit the activity of the anti-apoptotic protein Bcl-2, which further promotes apoptosis.

Effets Biochimiques Et Physiologiques

1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has been found to have anti-angiogenic effects, which may contribute to its anticancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-Phenyl-2H-3,1-benzoxazin-4-one is its potent anticancer activity against a variety of cancer cell lines. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-Phenyl-2H-3,1-benzoxazin-4-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has a short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on 1-Phenyl-2H-3,1-benzoxazin-4-one. One area of research could focus on improving the solubility and stability of 1-Phenyl-2H-3,1-benzoxazin-4-one to make it more effective in vivo. Another area of research could focus on identifying the specific molecular targets of 1-Phenyl-2H-3,1-benzoxazin-4-one and elucidating its mechanism of action. Additionally, future studies could investigate the efficacy of 1-Phenyl-2H-3,1-benzoxazin-4-one in combination with other anticancer drugs. Finally, further studies could investigate the potential of 1-Phenyl-2H-3,1-benzoxazin-4-one as a therapeutic agent for other diseases, such as inflammatory disorders.

Méthodes De Synthèse

The synthesis of 1-Phenyl-2H-3,1-benzoxazin-4-one involves a multistep process that begins with the condensation of o-aminophenol with benzaldehyde to form 2-hydroxy-1-phenylbenzene. This intermediate is then oxidized to form 2-hydroxy-1-phenylbenzene-1,3-dione, which is subsequently cyclized to form 1-Phenyl-2H-3,1-benzoxazin-4-one. The final product is obtained in good yield and purity using this method.

Applications De Recherche Scientifique

1-Phenyl-2H-3,1-benzoxazin-4-one has been extensively studied for its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-Phenyl-2H-3,1-benzoxazin-4-one has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to have synergistic effects when combined with other anticancer drugs, making it a promising candidate for combination therapy.

Propriétés

Numéro CAS

16075-09-5

Nom du produit

1-Phenyl-2H-3,1-benzoxazin-4-one

Formule moléculaire

C14H11NO2

Poids moléculaire

225.24 g/mol

Nom IUPAC

1-phenyl-2H-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)15(10-17-14)11-6-2-1-3-7-11/h1-9H,10H2

Clé InChI

OJVFIJUQEKMZNS-UHFFFAOYSA-N

SMILES

C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

SMILES canonique

C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.